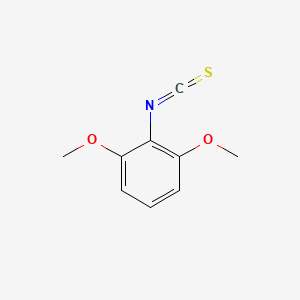

2-Isothiocyanato-1,3-dimethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-isothiocyanato-1,3-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-11-7-4-3-5-8(12-2)9(7)10-6-13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXWRRXCLBJOIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Isothiocyanato 1,3 Dimethoxybenzene and Analogous Aryl Isothiocyanates

General Synthetic Routes to Aryl Isothiocyanates from Primary Amines

The transformation of primary aryl amines into aryl isothiocyanates is the most common and direct approach for synthesizing this class of compounds. The primary strategies involve the formation and subsequent decomposition of dithiocarbamate (B8719985) salt intermediates or, alternatively, the use of hydroximoyl chlorides.

Decomposition of Dithiocarbamate Salts

A prevalent method for synthesizing aryl isothiocyanates is through the decomposition of dithiocarbamate salts. nih.gov This process typically begins with the reaction of a primary amine with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate salt. chemrxiv.org This intermediate is then treated with a desulfurization agent to yield the final isothiocyanate product. nih.gov While often performed as a two-step process where the dithiocarbamate salt is isolated, one-pot procedures have also been developed to streamline the synthesis. nih.govmdpi.com

Historically, the reaction of primary amines with thiophosgene (B130339) (CSCl₂) has been a benchmark method for isothiocyanate synthesis. nih.govcbijournal.com This reaction can proceed smoothly, often in aqueous media, as thiophosgene and the resulting isothiocyanates are relatively insensitive to cold water. cbijournal.com The reaction is believed to proceed through a thiocarbamyl chloride intermediate, which then eliminates hydrogen chloride to form the isothiocyanate. cbijournal.com Despite its effectiveness, the high toxicity of thiophosgene has prompted the development of safer alternatives. nih.govmdpi.com Triphosgene, a solid and thus safer-to-handle alternative, can also be used for this transformation. nih.gov

Modern synthetic chemistry has seen the emergence of various thiocarbonyl transfer reagents that serve as effective and often safer alternatives to thiophosgene. One such reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). mdpi.comnih.govresearchgate.net This reagent has been successfully employed as a desulfurizing agent in a one-pot, two-step procedure for synthesizing a wide array of alkyl and aryl isothiocyanates. mdpi.comnih.gov The process involves the initial formation of dithiocarbamates from primary amines and carbon disulfide, followed by treatment with DMT/NMM/TsO⁻ to yield the desired isothiocyanates with satisfactory to very good yields (25–97%). mdpi.comnih.gov Microwave-assisted conditions have been shown to enhance the synthesis of aliphatic and aromatic isothiocyanates using this reagent. mdpi.comresearchgate.net

A variety of other desulfurization agents have been developed to facilitate the conversion of dithiocarbamate salts to isothiocyanates, often under milder and more environmentally friendly conditions. nih.gov

Iodine (I₂) : An improved procedure utilizes molecular iodine in a biphasic water/ethyl acetate (B1210297) medium with sodium bicarbonate. This method is noted for its use of readily available, non-toxic, and inexpensive reagents, making it an environmentally acceptable option. cbijournal.com It has proven effective for substrates with electron-withdrawing groups. cbijournal.com

Sodium Persulfate (Na₂S₂O₈) : This agent provides an efficient method for synthesizing a broad scope of isothiocyanates, including alkyl, aryl, and amino acid derivatives, in water. nih.govijacskros.com A key advantage of this method is its ability to produce chiral isothiocyanates without racemization. nih.gov

Propane Phosphonic Acid Anhydride (T3P®) : T3P® has been identified as an efficient and benign desulfurating agent. ijacskros.comorganic-chemistry.org It is used in a two-step, one-pot reaction where the dithiocarbamate intermediate is formed first, followed by the addition of T3P® to yield the isothiocyanate in good yields. organic-chemistry.org

The table below summarizes various desulfurization agents and their typical reaction characteristics.

| Desulfurization Agent | Substrate Scope | Typical Reaction Time | Key Advantages |

| Thiophosgene | Aromatic, Chiral | ~4.5 hours | Well-established, good yields (≥72%) |

| DMT/NMM/TsO⁻ | Alkyl, Aryl, Amino Acid Derivatives | Minutes (Microwave) | High yields (up to 97%), applicable to diverse substrates |

| Iodine (I₂) | Aryl, Aliphatic | ~0.5 hours | Non-toxic, inexpensive, environmentally friendly |

| Sodium Persulfate (Na₂S₂O₈) | Alkyl, Aryl, Amino Acid Derivatives, Chiral | ≤4 hours | Enables synthesis of chiral isothiocyanates, works in water |

| T3P® | General | Not specified | Benign reagent, good yields |

This table is generated based on data from multiple sources. nih.govmdpi.com

The synthesis of aryl isothiocyanates from primary amines via dithiocarbamate intermediates can be performed using either a one-pot or a two-step approach.

Two-Step Procedure : In the traditional two-step method, the primary amine is first reacted with carbon disulfide and a base to form a dithiocarbamate salt, which is then isolated. nih.gov This isolated salt is subsequently treated with a desulfurizing agent in a separate step to yield the isothiocyanate. nih.gov This approach allows for the purification of the intermediate, which can be beneficial, but it is more time- and labor-intensive.

One-Pot Procedure : One-pot syntheses involve the in situ generation of the dithiocarbamate salt, which is then converted to the isothiocyanate without isolation. beilstein-journals.orgnih.gov This streamlined approach is often more efficient and has been successfully developed using various reagents and conditions. nih.govtandfonline.comtandfonline.com For instance, a facile one-pot protocol has been established under aqueous conditions using cyanuric acid as the desulfurylation reagent. beilstein-journals.orgnih.govnih.gov Another one-pot method uses sodium hydroxide (B78521) not only as the base for dithiocarbamate formation but also as the promoting agent for its decomposition, thus avoiding the need for a separate desulfurating reagent. tandfonline.comtandfonline.com While one-pot processes are highly efficient for many alkyl and electron-rich aryl amines, two-step approaches can be more versatile, particularly for the synthesis of highly electron-deficient aryl isothiocyanates. organic-chemistry.org

| Procedure | Description | Advantages | Disadvantages |

| Two-Step | Dithiocarbamate salt is formed and isolated before desulfurization. nih.gov | Allows for intermediate purification; can be more versatile for challenging substrates. organic-chemistry.org | More time-consuming and labor-intensive. |

| One-Pot | Dithiocarbamate salt is generated in situ and converted without isolation. beilstein-journals.orgnih.gov | More efficient, faster, reduces waste. nih.govtandfonline.com | May be less effective for certain substrates, like highly electron-deficient anilines. organic-chemistry.org |

Synthesis from Hydroximoyl Chlorides

An alternative pathway to aryl isothiocyanates that does not start from primary amines involves the use of hydroximoyl chlorides, which are themselves typically synthesized from aldehydes. nih.gov This method is noted for its efficiency, simple workup, and the ability to produce both alkyl and aryl isothiocyanates in nearly quantitative yields. nih.gov The reaction is performed by mixing the hydroximoyl chloride with thiourea (B124793) in a solvent like tetrahydrofuran, followed by the addition of a base such as triethylamine (B128534). The reaction proceeds rapidly at room temperature, and the urea (B33335) byproduct can be easily removed by extraction, often eliminating the need for further purification steps. nih.gov

Utilizing Elemental Sulfur as a Sulfur Source

The use of elemental sulfur as an atom-efficient and readily available sulfur source represents a significant strategy in the synthesis of aryl isothiocyanates. mdpi.com This approach is often based on the reaction of in-situ generated carbene functionalities with sulfur, which behaves as an electrophile. mdpi.com Another pathway involves the sulfuration of isocyanides, which can proceed under thermal conditions or with the aid of external additives to yield the desired isothiocyanate. mdpi.com

One method involves a catalytic mixture of elemental sulfur and selenium to produce aromatic isothiocyanates from isocyanides. nih.gov In a typical procedure, elemental sulfur and selenium are combined with triethylamine in a solvent like THF, to which the corresponding aryl isocyanide is added. The mixture is then refluxed, yielding the isothiocyanate after purification. nih.gov

More recently, a method was developed for the cyclization of aryl hydrazones and aryl isothiocyanates using elemental sulfur to afford 2-imino-1,3,4-thiadiazoles. acs.orgnih.gov While not a direct synthesis of isothiocyanates, this reaction highlights the utility of elemental sulfur in reactions involving the isothiocyanate moiety. acs.orgnih.gov The process typically involves heating the aryl hydrazone, aryl isothiocyanate, elemental sulfur, and a base like N-methylmorpholine in a solvent such as DMSO. acs.org

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction times and often improving yields compared to conventional heating methods. tandfonline.comresearchgate.net This technology has been successfully applied to the synthesis of aryl isothiocyanates, offering a rapid and efficient route to these compounds. nih.govnih.gov

One prominent microwave-assisted method involves the thionation of isocyanides using Lawesson's reagent in the presence of a catalytic amount of an amine base, such as triethylamine, often in an aqueous medium. tandfonline.comresearchgate.net A wide range of N-aryl isocyanides can be swiftly converted into the corresponding aryl isothiocyanates in good to excellent yields (up to 98%) within minutes. tandfonline.com The reaction temperature can be optimized, with studies showing an increase in yield from 85% to 98% when the temperature is raised from 60°C to 100°C under microwave irradiation. tandfonline.com

Another approach utilizes a "one-pot", two-step procedure starting from amines. nih.govnih.gov The amine reacts with carbon disulfide in the presence of an organic base to form a dithiocarbamate intermediate. This intermediate is then desulfurized using a reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) under microwave irradiation to yield the final isothiocyanate. nih.govnih.gov This method has been used to synthesize various aromatic isothiocyanates with satisfactory to very good yields (ranging from 40% to 94%). nih.gov

| Reactants | Reagents | Conditions | Product Yield | Reference |

| N-Aryl Isocyanides | Lawesson's Reagent, Triethylamine | Microwave (850W), Water, 100°C, 10 min | Up to 98% | tandfonline.com |

| Aryl Amines | CS₂, Organic Base, DMT/NMM/TsO⁻ | Microwave, DCM | 40-94% | nih.govnih.gov |

| Benzyl Halides | Zinc Thiocyanate (Zn(SCN)₂) | Microwave, Chloroform | Excellent | lookchem.com |

Electrochemical Synthesis Methods

Electrochemical synthesis offers a mild, practical, and often high-yielding alternative to traditional chemical methods, frequently avoiding the need for toxic and expensive reagents. gre.ac.ukacs.org A supporting-electrolyte-free electrochemical method has been developed for the preparation of aromatic isothiocyanates from the corresponding primary amines and carbon disulfide. gre.ac.ukorganic-chemistry.org

The process involves the condensation of a primary aryl amine with carbon disulfide to form a dithiocarbamate salt, which then undergoes anodic desulfurization. organic-chemistry.org For aniline (B41778) derivatives, an external base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is required for efficient conversion. organic-chemistry.org The electrolysis is typically carried out at a constant low current (e.g., 5 mA) in a solvent like methanol (B129727) or dichloromethane, using a carbon graphite (B72142) anode and a nickel cathode. gre.ac.ukorganic-chemistry.org

This method demonstrates good functional group tolerance. gre.ac.uk Aryl amines with electron-donating groups provide excellent yields due to their enhanced nucleophilicity, which facilitates the initial reaction with carbon disulfide. gre.ac.uk The final products are often obtained in high purity after a simple acidic workup, making this an attractive and efficient synthetic route. gre.ac.ukorganic-chemistry.org

Fragmentation Reactions of 1,4,2-Oxathiazoles

The thermal fragmentation of 1,4,2-oxathiazole derivatives provides a unique, reagentless pathway to isothiocyanates. researchgate.netresearchgate.net This method is particularly useful for small-scale, purification-free synthesis, operating through a catch-and-release system when polymer-supported substrates are used. researchgate.netresearchgate.net The reaction involves heating the 1,4,2-oxathiazole, which fragments to yield an isothiocyanate and a carbonyl-containing molecule. researchgate.net

Theoretical and experimental studies have shown that the ease of fragmentation is predominantly influenced by the nature of the substituent at the C-5 position of the 1,4,2-oxathiazole ring. researchgate.netresearchgate.net The presence of electron-releasing substituents (e.g., amino groups) at the C-5 position weakens the C–S and O–N bonds, lowering the energy barrier for fragmentation. researchgate.net The substituent at the C-3 position, which ultimately becomes the 'R' group of the R-NCS product, plays a role in the stability of the final isothiocyanate. researchgate.net This method allows for the generation of isothiocyanates in moderate yields and high purity. researchgate.netresearchgate.net

Dedicated Synthetic Procedures for 2-Isothiocyanato-1,3-dimethoxybenzene and Related Aromatic Isothiocyanates

Specific procedures for synthesizing aryl isothiocyanates, including this compound, often start from the corresponding aryl amine. A general and straightforward method involves the reaction of aryl amines with carbon disulfide and a base like sodium hydroxide in water to form a sodium aryl dithiocarbamate salt. cbijournal.com This intermediate is then treated directly with a desulfurizing agent such as ethyl chloroformate at a slightly elevated temperature (35–45°C) to yield the aryl isothiocyanate. cbijournal.com

Another common approach relies on the decomposition of dithiocarbamate salts mediated by tosyl chloride. cbijournal.com The dithiocarbamate is generated in situ from the aryl amine, carbon disulfide, and triethylamine. The addition of tosyl chloride promotes the formation of a labile intermediate that decomposes to the isothiocyanate in high yields. cbijournal.com

A novel synthesis has been described where the aryl nitrogen originates from an arylhydrazine. rsc.org This method involves the reaction of (4,5,6,7-tetrahydro-2H-1,2,3-benzotriazolium-1-yl)arylaminide 1,3-dipoles with carbon disulfide. The reaction proceeds via a polar cycloaddition, followed by fragmentation to give high yields of the aryl isothiocyanate. rsc.org

Advances in Green Chemistry Methodologies for Isothiocyanate Production

The development of environmentally friendly or "green" synthetic methods is a major focus in modern chemistry. For isothiocyanate production, this involves replacing toxic reagents and solvents and improving atom economy.

A significant green approach is the use of water as a solvent. rsc.org One such method involves the desulfurization of dithiocarbamates (formed from amines and carbon disulfide) using sodium persulfate (Na₂S₂O₈) in water under basic conditions. rsc.org This procedure is efficient for a diverse range of alkyl and aryl amines and tolerates a wide variety of functional groups. rsc.org

Another green innovation uses calcium oxide (CaO), a cheap and non-toxic reagent, to function as both the base and the desulfurating agent. benthamdirect.com This simplifies the reaction system, reduces cost, and minimizes side products. benthamdirect.com The reaction between an amine, carbon disulfide, and CaO proceeds at room temperature to give moderate to high yields of both alkyl and aryl isothiocyanates. benthamdirect.com

The use of sodium hydroxide as a promoter in a one-pot synthesis from aryl amines and carbon disulfide also represents a green methodology. tandfonline.com This protocol avoids extra desulfurating reagents and operates under mild, benchtop conditions, with NaOH serving as both the base and the agent to decompose the dithiocarbamate intermediate. tandfonline.com Furthermore, employing sodium bicarbonate in a water/ethyl acetate biphasic system offers a mild and effective green approach, where the product is easily extracted into the organic layer, simplifying the work-up process. cbijournal.com

| Green Reagent/Solvent | Starting Material | Key Features | Reference |

| Sodium Persulfate / Water | Primary Amines, CS₂ | Uses water as solvent; good chemoselectivity under basic conditions. | rsc.org |

| Calcium Oxide (CaO) | Primary Amines, CS₂ | CaO acts as both base and desulfurating agent; mild conditions. | benthamdirect.com |

| Sodium Hydroxide (NaOH) | Aryl Amines, CS₂ | One-pot, benchtop procedure; no extra desulfurating reagents. | tandfonline.com |

| Sodium Bicarbonate / H₂O-EtOAc | Dithiocarbamate salts | Biphasic system simplifies work-up; mild conditions. | cbijournal.com |

Reactivity Profiles and Diverse Chemical Transformations of 2 Isothiocyanato 1,3 Dimethoxybenzene and Isothiocyanate Derivatives

Nucleophilic Addition Reactions to the Isothiocyanate Group

The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by various nucleophiles. This reactivity is the basis for the synthesis of a wide array of derivatives, most notably thioureas, through reactions with amines.

Formation of Thiourea (B124793) Derivatives with Amines

The reaction of isothiocyanates with primary and secondary amines is a well-established and efficient method for the synthesis of thiourea derivatives. This reaction proceeds via a nucleophilic addition of the amine to the central carbon atom of the isothiocyanate group. nih.govnih.govijacskros.com The general mechanism involves the attack of the amine nitrogen on the electrophilic carbon of the -N=C=S group, followed by proton transfer to form the stable thiourea.

While specific studies detailing the reaction of 2-Isothiocyanato-1,3-dimethoxybenzene with a wide range of amines are not extensively documented in the readily available literature, the general reactivity of aryl isothiocyanates suggests that it would readily react with various primary and secondary amines to form the corresponding N-(2,6-dimethoxyphenyl)-N'-substituted thioureas. The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating in a suitable solvent. ijacskros.com

A study on the synthesis of novel 2-methylquinazolin-4(3H)-one derivatives carrying a thiourea moiety involved the reaction of 3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one with various aryl isothiocyanates at ambient temperature to create the desired thiourea derivatives. mdpi.com This demonstrates the feasibility of such reactions with complex amines.

Interactive Table: Synthesis of Thiourea Derivatives from Isothiocyanates and Amines (Illustrative Examples)

| Isothiocyanate | Amine | Product | Reaction Conditions | Yield (%) | Reference |

| Phenyl isothiocyanate | Benzylamine | N-Benzyl-N'-phenylthiourea | Room Temperature, 2-3 h | Good | ijacskros.com |

| 3,4,5-Trimethoxyphenyl isothiocyanate | Various Amines | N-(3,4,5-Trimethoxyphenyl)-N'-substituted thioureas | Dichloromethane or tert-butanol | - | researchgate.net |

| 4-Fluorophenyl isothiocyanate | Alkoxyanilines | N-(4-Fluorophenyl)-N'-(alkoxyphenyl)thioureas | Dichloromethane, Room Temperature, 40 min | - | mdpi.com |

Reactions with Thiol-Containing Biomolecules (e.g., Glutathione)

Isothiocyanates are known to react with thiol-containing molecules, such as the biologically important antioxidant glutathione (B108866) (GSH). nih.govresearchgate.net This reaction involves the nucleophilic attack of the thiol group on the isothiocyanate carbon, leading to the formation of dithiocarbamate (B8719985) adducts. The electrophilic nature of the isothiocyanate carbon makes it a target for the sulfhydryl group of cysteine residues in proteins and peptides like glutathione. mdpi.com

Studies have shown that the isothiocyanate group has a tendency to react with thiol groups. nih.gov The reaction of isothiocyanates with thiols is a significant pathway for their metabolism and detoxification in biological systems. While specific kinetic and mechanistic data for the reaction of this compound with glutathione are not detailed, the general reactivity pattern of isothiocyanates suggests that such a reaction would occur.

Synthesis of Thioamides via Friedel-Crafts Arylation

A powerful method for the formation of C-C bonds to aromatic systems, the Friedel-Crafts reaction, can be adapted for the synthesis of thioamides from isothiocyanates. In this reaction, an electron-rich aromatic compound attacks the electrophilic carbon of the isothiocyanate, typically in the presence of a strong acid catalyst. researchgate.netrsc.orglibretexts.orglibretexts.orgnih.gov

While a direct example of Friedel-Crafts arylation using this compound was not found, a general and efficient method for the synthesis of aromatic secondary thioamides involves the reaction of arenes with isothiocyanates in the presence of trifluoromethanesulfonic acid as a promoter. researchgate.net The electron-rich nature of the 2,6-dimethoxyphenyl ring in the target compound might influence the reactivity and regioselectivity of such reactions. The synthesis of thioamides is of significant interest as they are important intermediates in organic synthesis and are found in various biologically active molecules. nih.govresearchgate.netchemrxiv.org

Cycloaddition Reactions and Construction of Heterocyclic Systems

Isothiocyanates can participate in cycloaddition reactions, serving as valuable building blocks for the synthesis of various heterocyclic compounds. These reactions provide efficient routes to complex molecular architectures.

Synthesis of Thiadiazole Derivatives

1,3,4-Thiadiazoles are a class of five-membered heterocyclic compounds that can be synthesized from isothiocyanate derivatives. A common route involves the reaction of an isothiocyanate with a hydrazide to form a thiosemicarbazide intermediate, which is then cyclized. nih.gov For instance, the reaction of 3-methoxyphenyl isothiocyanate with appropriate hydrazides leads to the formation of 1-R-4-(3-methoxyphenyl)thiosemicarbazides, which can be cyclized in the presence of concentrated sulfuric acid to yield the corresponding 1,3,4-thiadiazoles. nih.gov

Interactive Table: Synthesis of 1,3,4-Thiadiazole Derivatives from Isothiocyanates (Illustrative Examples)

| Isothiocyanate Derivative | Reagent | Product | Reaction Conditions | Yield (%) | Reference |

| 3-Methoxyphenyl isothiocyanate | Hydrazides | 1-R-4-(3-methoxyphenyl)thiosemicarbazides | 99.8% EtOH, reflux | 46-99 | nih.gov |

| Thiosemicarbazide Intermediate | Conc. H₂SO₄ | 1,3,4-Thiadiazoles | - | 32-53 | nih.gov |

| Aldehyde Thiosemicarbazones | Ferric Chloride | 2-Amino-5-aryl-1,3,4-thiadiazoles | Oxidative Cyclization | - | asianpubs.org |

Formation of Quinazoline Derivatives

Quinazoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. nih.govnih.gov Isothiocyanates serve as versatile precursors for the synthesis of quinazoline derivatives, particularly quinazoline-4-thiones.

One synthetic route involves the reaction of 2-aminobenzonitriles with isothiocyanates. For example, the reaction of 2-(2-aminophenyl)-1H-imidazoles with isothiocyanates yields an intermediate that can be cyclized to form imidazo[1,2-c]quinazoline derivatives. nih.gov Another approach is the condensation of 2-[isothiocyanato(substituted phenyl)methyl]-3,4-dihydronaphthalene-1(2H)-one with primary aromatic amines to produce quinazoline-2-thiols. sapub.org

Derivatization to Thiazolidine and Thiazolidinone Structures

The isothiocyanate group is a versatile functional group for the synthesis of various heterocyclic compounds, including thiazolidine and thiazolidinone derivatives. These reactions typically involve the reaction of the isothiocyanate with a bifunctional reagent containing a nucleophilic group to attack the electrophilic carbon of the isothiocyanate and another functional group to facilitate cyclization. For this compound, the electron-donating methoxy (B1213986) groups on the aromatic ring are expected to modulate the electrophilicity of the isothiocyanate carbon, potentially influencing reaction rates.

A common method for the synthesis of thiazolidin-4-ones involves the reaction of an isothiocyanate with an α-haloacetic acid derivative, such as ethyl bromoacetate, in the presence of a base. The reaction proceeds through initial nucleophilic attack of the α-carbanion of the haloacetate onto the isothiocyanate carbon, followed by intramolecular cyclization via nucleophilic substitution of the halide by the sulfur atom.

Another important route to thiazolidine derivatives is the reaction of isothiocyanates with N-substituted aziridines. This reaction can proceed via a [3+2] cycloaddition mechanism, where the aziridine ring opens to form an azomethine ylide, which then reacts with the C=S bond of the isothiocyanate. The regioselectivity of this cycloaddition can be influenced by the substituents on both the aziridine and the isothiocyanate.

The following table summarizes representative examples of thiazolidine and thiazolidinone syntheses from aryl isothiocyanates, which are analogous to reactions expected for this compound.

| Reactant 1 | Reactant 2 | Product Type | General Reaction Conditions |

|---|---|---|---|

| Aryl isothiocyanate | Ethyl bromoacetate | Thiazolidin-4-one | Base (e.g., NaOEt), Ethanol, Reflux |

| Aryl isothiocyanate | N-substituted aziridine | Thiazolidine | Heat or catalyst (e.g., NaI) |

| Aryl isothiocyanate | Aminoethanol | Thiazolidine | Acid catalyst, Reflux |

Radical Reactions and Mechanistic Investigations of Regioselectivity

While ionic reactions of isothiocyanates are more common, they can also participate in radical reactions. The isothiocyanate functional group can undergo homolytic cleavage or react with radical species. The presence of the aromatic ring and the methoxy groups in this compound can influence the stability of any radical intermediates formed.

One area of investigation for aryl isothiocyanates is their participation in radical cyclization reactions. For instance, a radical generated on a side chain attached to the aromatic ring could potentially add to the C=N or C=S bond of the isothiocyanate group, leading to the formation of heterocyclic structures. The regioselectivity of such an addition would be a key aspect to investigate, with the relative stability of the resulting carbon-centered or sulfur-centered radical intermediates playing a crucial role.

Mechanistic investigations into the regioselectivity of reactions involving this compound would consider the electronic effects of the methoxy groups. These electron-donating groups increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to them. This can influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring, should the isothiocyanate group be modified to a directing group. Furthermore, the electron-donating nature of the methoxy groups can affect the stability of charged or radical intermediates formed during reactions involving the isothiocyanate moiety.

Other Significant Chemical Transformations in Organic Synthesis

Beyond the synthesis of thiazolidine and thiazolidinone structures, this compound is a precursor to a variety of other important chemical entities in organic synthesis.

Synthesis of Thioureas: One of the most fundamental reactions of isothiocyanates is their reaction with primary and secondary amines to form thiourea derivatives. The reaction of this compound with an amine would proceed via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group. The resulting thioureas can serve as versatile intermediates for the synthesis of other heterocyclic compounds or as compounds with biological activity.

Cycloaddition Reactions: Aryl isothiocyanates can participate in cycloaddition reactions with a variety of dienophiles and dipoles. For example, they can undergo [3+2] cycloaddition reactions with azomethine ylides to form thiazolidine derivatives, as mentioned earlier. They can also react with other 1,3-dipoles, providing access to a range of five-membered heterocyclic rings.

Reactions with Active Methylene Compounds: In the presence of a base, this compound can react with compounds containing an active methylene group (e.g., malonates, cyanoacetates). The carbanion generated from the active methylene compound adds to the isothiocyanate carbon, forming an intermediate that can be used in subsequent cyclization reactions to generate various heterocyclic systems.

The following table provides a summary of these and other potential transformations of aryl isothiocyanates.

Based on the current scientific literature, there is no specific information available regarding the molecular mechanisms of the chemical compound “this compound” as outlined in the requested article structure. Searches for this particular compound in relation to Phase I and Phase II detoxification enzymes, cellular stress responses, apoptosis, cell cycle regulation, and Nrf2 signaling pathways did not yield any direct research findings.

The provided outline requires detailed, informative, and scientifically accurate content for each specified section and subsection. Without any available data from in vitro studies on "this compound," it is not possible to generate the requested article while adhering to the strict requirements of focusing solely on this compound and populating the specified molecular mechanisms.

Therefore, the article on the "Molecular Mechanisms of Biological Activity of Isothiocyanates: In Vitro Studies" for "this compound" cannot be created at this time.

Molecular Mechanisms of Biological Activity of Isothiocyanates: in Vitro Studies

Cellular Stress Response and Regulatory Mechanisms

Inhibition of Nuclear Factor-κB (NF-κB) Signaling

Currently, there are no available in vitro studies that specifically investigate the inhibitory effects of 2-Isothiocyanato-1,3-dimethoxybenzene on the Nuclear Factor-κB (NF-κB) signaling pathway. While other isothiocyanate compounds have been shown to modulate NF-κB activity, research has not yet been published on this particular chemical compound. The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key area of interest in pharmacological research. Future studies may explore the potential of this compound to interact with components of this pathway, such as the IκB kinase (IKK) complex or the p65 subunit, to prevent its translocation to the nucleus and subsequent pro-inflammatory gene transcription.

Specific Enzyme Inhibition and Molecular Target Identification (In Vitro)

Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases (IDHs)

There is currently no published research on the in vitro inhibitory activity of this compound against cancer-associated mutant isocitrate dehydrogenases (IDHs). Mutations in IDH1 and IDH2 are frequently observed in various cancers and lead to the production of the oncometabolite D-2-hydroxyglutarate (D2HG). The development of inhibitors for these mutant enzymes is a significant focus in cancer therapy. Future research could assess the potential for this compound to bind to the allosteric site of mutant IDH enzymes, thereby inhibiting the production of D2HG.

Covalent Targeting of Specific Proteins (e.g., BID)

No in vitro studies have been identified that demonstrate the covalent targeting of specific proteins, such as the pro-apoptotic protein BID, by this compound. Isothiocyanates are known to form covalent adducts with cysteine residues on proteins, which can modulate their function. For instance, the covalent modification of BID by other isothiocyanates has been shown to promote apoptosis in cancer cells. Investigations into whether this compound can covalently bind to and alter the function of proteins like BID are needed to understand its potential biological activities.

Inhibition of P. aeruginosa PhzS

There is a lack of available in vitro data regarding the inhibitory effect of this compound on PhzS, a flavin-dependent enzyme from Pseudomonas aeruginosa involved in pyocyanin biosynthesis. Pyocyanin is a virulence factor that contributes to the pathogenicity of this bacterium. The search for novel inhibitors of enzymes in bacterial virulence pathways is an important strategy to combat antibiotic resistance. Future studies could explore the potential of this compound as an inhibitor of PhzS and other bacterial targets.

Inhibition of Mitogen Kinase Enzyme (MK-2)

At present, there are no in vitro studies available that have examined the inhibitory potential of this compound on the mitogen-activated protein kinase-activated protein kinase 2 (MK-2). MK-2 is a key enzyme in the inflammatory response signaling cascade, and its inhibition has been considered a therapeutic strategy for inflammatory diseases. Research to determine if this compound can inhibit the kinase activity of MK-2 would be necessary to ascertain its potential in this area.

Computational Chemistry and Advanced Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of 2-Isothiocyanato-1,3-dimethoxybenzene. These calculations provide a detailed picture of the molecule's electron distribution, which is key to predicting its reactivity.

Electronic Properties: Studies on related dimethoxybenzene derivatives show that DFT methods, such as those using the B3LYP functional, are effective for analyzing electronic properties. nih.govresearchgate.net For this compound, these calculations would determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and softness, which help in predicting the compound's behavior in chemical reactions. The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen and sulfur atoms of the isothiocyanate group are expected to be nucleophilic sites, while the carbon atom of the same group would be highly electrophilic, making it susceptible to nucleophilic attack. The oxygen atoms of the methoxy (B1213986) groups also contribute to electron-rich regions. nih.govresearchgate.net

| Property | Predicted Characteristic for this compound | Significance |

|---|---|---|

| HOMO Energy | Localized on the dimethoxybenzene ring and sulfur atom | Indicates regions susceptible to electrophilic attack |

| LUMO Energy | Localized on the isothiocyanate (-N=C=S) group, particularly the carbon atom | Indicates regions susceptible to nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | Moderate | Reflects chemical reactivity and kinetic stability nih.gov |

| Molecular Electrostatic Potential (MEP) | Negative potential around N, S, and O atoms; Positive potential around the isothiocyanate C atom | Identifies sites for electrophilic and nucleophilic interactions nih.govresearchgate.net |

Molecular Docking Simulations for Ligand-Protein Interaction Analysis (In Vitro Models)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. youtube.com For this compound, these simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex.

Methodology: The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the protein's active site, calculating a scoring function for each pose to estimate the binding affinity. nih.govnih.gov

Interaction Analysis: In studies involving other isothiocyanate derivatives, key interactions with protein active sites have been identified. nih.gov For instance, when docked into enzymes like cyclooxygenase-2 (COX-2), isothiocyanates have shown interactions with crucial amino acid residues such as Tyr385, Phe518, and Ser530. nih.gov It is plausible that this compound would form similar interactions. The isothiocyanate group can act as a hydrogen bond acceptor, while the benzene (B151609) ring can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the binding pocket. The dimethoxy groups could also form hydrogen bonds. nih.gov

| Type of Interaction | Potential Interacting Group on Ligand | Potential Interacting Amino Acid Residues | Reference Moiety |

|---|---|---|---|

| Hydrogen Bonding | Isothiocyanate N/S atoms, Methoxy O atoms | Serine, Threonine, Tyrosine, Asparagine | Isothiocyanates, Methoxybenzyl derivatives nih.govnih.gov |

| Hydrophobic Interactions | Benzene Ring | Leucine, Valine, Isoleucine, Alanine | Methoxybenzyl derivatives nih.gov |

| π-π Stacking | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan | Isothiocyanates nih.gov |

| Covalent Bonding | Isothiocyanate Carbon Atom | Cysteine (thiol group), Lysine (B10760008) (amino group) | Isothiocyanates |

Elucidation of Reaction Mechanisms and Transition States using Density Functional Theory (DFT)

DFT is a powerful tool for investigating the mechanisms of chemical reactions at the molecular level. It allows for the calculation of the geometries and energies of reactants, products, intermediates, and, crucially, transition states. unimib.it

Reaction Pathways: For this compound, DFT can be used to explore various reaction pathways. A key reaction of isothiocyanates is their addition reaction with nucleophiles (e.g., amines or thiols), where the nucleophile attacks the central carbon atom of the -N=C=S group. DFT calculations can map the potential energy surface for such reactions, identifying the minimum energy path from reactants to products. mdpi.com

Transition State Analysis: By locating the transition state structure for a given reaction step, the activation energy (the energy barrier that must be overcome) can be calculated. researchgate.netscirp.org For example, in an electrophilic aromatic substitution reaction on the dimethoxybenzene ring, DFT could be used to determine the activation energies for substitution at different positions, thus predicting the regioselectivity of the reaction. researchgate.netscirp.org Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state correctly connects the reactants and products. researchgate.net This level of detail is essential for understanding reaction kinetics and outcomes. scirp.org

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

In silico Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural features with its biological activity. nih.gov These models are invaluable in medicinal chemistry for optimizing lead compounds.

Methodology: To build a SAR model for this compound, a series of analogues would be designed by modifying its structure (e.g., changing the position of the methoxy groups or adding different substituents to the benzene ring). For each analogue, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. These descriptors are then used in statistical methods, like quantitative structure-activity relationship (QSAR) modeling, to build a mathematical model that predicts the biological activity. nih.gov

Predictive Insights: SAR studies on other isothiocyanates and coumarin (B35378) derivatives have shown that electron-withdrawing or electron-donating groups on the aromatic ring can significantly influence biological activity. nih.govmdpi.com For instance, in a series of COX inhibitors, a non-substituted phenyl isothiocyanate was found to be the most potent, while the introduction of electron-withdrawing groups diminished activity. nih.gov A similar approach for this compound could reveal how modifications to the dimethoxybenzene moiety affect its target affinity, helping to rationally design more potent analogues.

| Component | Description | Example Application |

|---|---|---|

| Molecular Descriptors | Numerical values representing molecular properties (e.g., LogP, molecular weight, dipole moment, HOMO/LUMO energies). | Correlating the LogP of analogues with cell permeability. |

| QSAR Models | Mathematical equations that relate descriptors to biological activity (e.g., Partial Least Squares, Machine Learning). nih.govmdpi.com | Developing a model to predict the inhibitory concentration (IC50) based on electronic and steric parameters. |

| Structural Modifications | Systematic changes to the lead compound's structure. | Replacing methoxy groups with other alkyl or halogen groups to probe their effect on activity. |

| Model Validation | Assessing the predictive power of the QSAR model using internal and external test sets. mdpi.com | Using a 'leave-one-out' cross-validation technique to ensure the model's robustness. mdpi.com |

Design, Synthesis, and Structural-Functional Characterization of Derivatives and Analogues of this compound

The isothiocyanate moiety (-N=C=S) is a highly reactive and versatile functional group, central to the biological activity of many natural and synthetic compounds. Found in cruciferous vegetables like broccoli and cabbage, naturally occurring isothiocyanates have been extensively studied for their chemopreventive properties. The compound this compound serves as a scaffold for the development of novel derivatives and analogues. This article explores the systematic structure-activity relationship studies, rational design strategies, stereoselective synthesis, and functionalization of aromatic isothiocyanates for various applications in chemical biology.

Advanced Spectroscopic Characterization and Analytical Methodologies for Isothiocyanates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-isothiocyanato-1,3-dimethoxybenzene, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic region will be influenced by the substitution pattern on the benzene (B151609) ring. The two methoxy groups at positions 1 and 3 will render the molecule symmetric, simplifying the spectrum.

The proton on the carbon between the two methoxy groups (C2) is absent, and the isothiocyanate group is at this position. The protons at C4 and C6 would be equivalent, as would the proton at C5. The methoxy groups' protons would likely appear as a single sharp singlet due to their chemical equivalence.

Expected ¹H NMR Data for this compound:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (C4, C6) | 6.6 - 6.8 | Doublet | 8 - 9 |

| Ar-H (C5) | 7.2 - 7.4 | Triplet | 8 - 9 |

| -OCH₃ | 3.8 - 4.0 | Singlet | N/A |

Note: The predicted values are based on typical chemical shifts for substituted benzene derivatives.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The isothiocyanate carbon (-N=C=S) has a characteristic chemical shift in the range of 120-140 ppm. The aromatic carbons' chemical shifts will be influenced by the electron-donating methoxy groups and the electron-withdrawing isothiocyanate group.

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C1, C3 (C-OCH₃) | 158 - 162 |

| C2 (C-NCS) | 115 - 120 |

| C4, C6 | 105 - 110 |

| C5 | 130 - 135 |

| -N=C =S | 125 - 140 |

| -OC H₃ | 55 - 60 |

Note: The predicted values are based on typical chemical shifts for substituted benzene derivatives and isothiocyanates.

Advanced NMR Techniques for Structural Elucidation

For complex molecules or for unambiguous assignment of ¹H and ¹³C signals, advanced NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the structure of this compound.

COSY: A 2D NMR technique that shows correlations between coupled protons, which would confirm the connectivity of the aromatic protons.

HSQC: This experiment correlates proton signals with the directly attached carbon signals, allowing for the definitive assignment of each carbon atom in the aromatic ring.

HMBC: This technique reveals correlations between protons and carbons that are two or three bonds away, which would be crucial in confirming the position of the isothiocyanate group relative to the methoxy groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the isothiocyanate group, the aromatic ring, and the ether linkages. The most prominent and diagnostic peak will be the strong, broad absorption band of the isothiocyanate (-N=C=S) functional group, which typically appears in the region of 2000-2200 cm⁻¹.

Expected Characteristic IR Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| -N=C=S stretch | 2000 - 2200 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic, -OCH₃) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (ether) | 1000 - 1300 | Strong |

| C-H bend (aromatic) | 690 - 900 | Medium to Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₉NO₂S), the molecular ion peak [M]⁺ would be expected at m/z 195.0354.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the identity of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Expected fragmentation might involve the loss of the isothiocyanate group, methoxy groups, or parts of the aromatic ring.

Expected Mass Spectrometry Data for this compound:

| Ion | Expected m/z |

| [M]⁺ | 195.0354 |

| [M - NCS]⁺ | 137.0603 |

| [M - OCH₃]⁺ | 164.0279 |

| [M - CH₃]⁺ | 180.0198 |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorption bands in the UV region. The UV-Vis spectrum of this compound is expected to show absorption maxima related to the π → π* transitions of the benzene ring. The presence of the methoxy and isothiocyanate substituents will influence the position and intensity of these bands. Isothiocyanates are known to have a weak n→π* transition at longer wavelengths.

Expected UV-Visible Absorption Data for this compound (in a non-polar solvent):

| Transition | Expected λmax (nm) |

| π → π | 220 - 280 |

| n → π | > 300 |

Circular Dichroism (CD) for Absolute Configuration Determination of Chiral Isothiocyanates

Circular Dichroism (CD) spectroscopy has emerged as a powerful, non-destructive technique for the determination of the absolute configuration of chiral molecules, including isothiocyanates. purechemistry.orgmtoz-biolabs.comnih.govnih.gov This chiroptical method relies on the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing information about its three-dimensional structure. purechemistry.orgmtoz-biolabs.com The resulting CD spectrum, which plots the difference in absorption (ΔA) or molar circular dichroism (Δε) against wavelength, is unique for a given enantiomer and its mirror image will be an exact opposite, a principle that is fundamental to its application in stereochemical analysis. nih.gov

The isothiocyanate group (-N=C=S) itself acts as a chromophore, and when positioned in a chiral environment, can give rise to distinct electronic transitions that are observable in the CD spectrum. rsc.org The analysis of the resulting Cotton effects—the characteristic changes in optical rotation and/or circular dichroism in the vicinity of an absorption band—can provide valuable information for the assignment of absolute configuration. wikipedia.org Specifically, the isothiocyanate derivatives of amino acids and amino-alcohols have been shown to exhibit multiple Cotton effects, typically around 340 nm, 260 nm, and 205 nm, which are instrumental for stereochemical assignments. rsc.org

A direct correlation between the sign of the Cotton effect and the absolute configuration of chiral isothiocyanates has been established in several studies. For instance, in a study involving isothiocyanate derivatives of L- and D-amino acid methyl esters, a consistent pattern was observed. The S-enantiomers of isothiocyanate analogs derived from L-amino acids consistently displayed a positive Cotton effect. Conversely, the R-enantiomer of the isothiocyanate analog derived from D-alanine exhibited a negative Cotton effect. mdpi.com This clear relationship provides a reliable method for assigning the absolute configuration of new chiral isothiocyanates by comparing their CD spectra to those of known standards.

The exciton (B1674681) chirality method is a particularly useful approach within CD spectroscopy for determining the absolute configuration of molecules containing two or more interacting chromophores. ull.esresearchgate.netnih.govbiologic.net This method correlates the sign of the CD couplet—two closely spaced Cotton effects of opposite sign—with the spatial orientation of the chromophores. ull.esbiologic.net For chiral isothiocyanates that are part of a larger molecule with other chromophoric systems, the exciton-coupled CD spectra can offer unambiguous stereochemical information. nih.gov

The determination of absolute configuration using CD spectroscopy is often complemented by quantum-mechanical calculations, such as those based on ab initio density functional theory (DFT). nih.govnih.gov By computationally predicting the CD spectra for each possible enantiomer, a direct comparison with the experimental spectrum can be made, allowing for a confident assignment of the absolute configuration. nih.govnih.gov

The following table summarizes the observed correlation between the sign of the Cotton effect and the absolute configuration of selected chiral isothiocyanates:

| Chiral Isothiocyanate Derivative | Absolute Configuration | Sign of the Cotton Effect |

| Isothiocyanate analogs of L-amino acids | S | Positive |

| Isothiocyanate analog of D-alanine | R | Negative |

Chromatographic Techniques for Analysis and Purification (e.g., HPLC, GC-MS, Flash Chromatography)

Chromatographic techniques are indispensable tools for the analysis and purification of isothiocyanates, including this compound. The choice of a specific technique depends on the volatility, stability, and polarity of the isothiocyanate, as well as the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Flash Chromatography are among the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of isothiocyanates, particularly for those that are non-volatile or thermally labile. mdpi.com A significant challenge in the HPLC analysis of many isothiocyanates is their lack of strong UV chromophores, which can lead to low sensitivity when using a standard UV detector. mtoz-biolabs.com To overcome this, derivatization with a UV-active reagent is often employed to enhance detection. nih.gov

Various HPLC methods have been developed for the quantification of isothiocyanates in different matrices. Reversed-phase HPLC is the most common mode of separation, often utilizing C18 columns. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with modifiers such as formic acid to improve peak shape. nih.gov

Detection methods in HPLC for isothiocyanates are diverse. Diode-Array Detection (DAD) provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. mtoz-biolabs.com For more definitive identification and structural elucidation, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov

The following table provides examples of HPLC methods used for the analysis of isothiocyanates:

| Isothiocyanate | HPLC Column | Mobile Phase | Detector | Reference |

| Various natural ITCs | C18 | Water/Isopropanol with NaHCO3 | DAD-MS | nih.gov |

| Allyl isothiocyanate | C18 | Water/Acetonitrile with Ammonium Formate | PDA | nih.gov |

| Erucin and Phenethyl isothiocyanate | Not specified | Not specified | DAD | mtoz-biolabs.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile isothiocyanates. nih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, and the mass spectrometer provides mass information for each component, allowing for their identification. nih.gov

A key consideration in the GC-MS analysis of isothiocyanates is their potential for thermal degradation in the high-temperature environment of the GC inlet and column. mdpi.com This can lead to the formation of artifacts and inaccurate quantification. Therefore, careful optimization of the GC conditions, such as inlet temperature and temperature program, is crucial. researchgate.net

Despite the challenges, GC-MS has been successfully used to identify and quantify a wide range of isothiocyanates and their hydrolysis products from various sources. nih.govresearchgate.net The use of different extraction solvents, such as dichloromethane, has been optimized for the efficient extraction of isothiocyanates from plant matrices prior to GC-MS analysis. nih.gov

The following table summarizes some applications of GC-MS in the analysis of isothiocyanates:

| Isothiocyanate(s) | Sample Matrix | Key Findings | Reference |

| Allyl isothiocyanate and others | Mustard and horseradish extracts | Quantification of major and minor isothiocyanates and their degradation products. | nih.gov |

| Phenethyl isothiocyanate, Erucin, and others | Broccoli tissues | Determination of isothiocyanate concentrations in healthy and insect-infected plants. | nih.gov |

| Various volatile hydrolysis products | Farsetia aegyptia | Identification of 22 volatile glucosinolate hydrolysis products, including isothiocyanates. | researchgate.net |

Flash Chromatography

Flash chromatography is a rapid and efficient purification technique that is widely used in synthetic chemistry to isolate isothiocyanates from reaction mixtures. unistra.fr It is a form of preparative column chromatography that utilizes a positive pressure to force the solvent through the column, leading to faster separations compared to traditional gravity-fed chromatography.

The choice of stationary phase, typically silica (B1680970) gel, and the solvent system (eluent) is critical for achieving good separation of the target isothiocyanate from byproducts and unreacted starting materials. The polarity of the eluent is carefully adjusted to control the retention of the compounds on the column.

Flash chromatography has been successfully employed in the synthesis of various isothiocyanates, allowing for their isolation in high purity and good yield. unistra.fr For example, in the synthesis of isothiocyanate derivatives of amino acids, flash chromatography was used to purify the final products. mdpi.com

Advanced Applications of Isothiocyanates in Organic Synthesis and Chemical Biology Research

2-Isothiocyanato-1,3-dimethoxybenzene as a Key Building Block for Complex Molecule Synthesis

This compound serves as a crucial electrophilic precursor for the synthesis of a wide array of complex heterocyclic compounds and thiourea (B124793) derivatives, which are scaffolds of significant interest in medicinal chemistry and materials science. pcovery.comijnrd.org The electrophilic carbon atom of the isothiocyanate moiety readily reacts with various nucleophiles, such as amines, alcohols, and thiols, to form stable addition products.

The reaction with primary and secondary amines is a cornerstone of its synthetic utility, leading to the formation of N,N'-disubstituted thiourea derivatives. nih.govorganic-chemistry.org These thioureas can serve as intermediates for the synthesis of more complex nitrogen-containing heterocycles. For instance, intramolecular cyclization of appropriately substituted thioureas can yield benzothiazoles, quinazolinones, and other fused heterocyclic systems.

Furthermore, this compound can participate in cycloaddition reactions. For example, its reaction with enamines can lead to the formation of substituted thiazine (B8601807) derivatives. The dimethoxybenzene ring in the molecule can also be subject to further functionalization, allowing for the creation of a diverse range of complex molecular architectures.

Below is a table summarizing the types of complex molecules that can be synthesized from this compound and the corresponding reaction types.

| Product Class | Reactant | Reaction Type |

| N,N'-Disubstituted Thioureas | Primary/Secondary Amines | Nucleophilic Addition |

| Thiazolidinones | α-Amino acids | Nucleophilic Addition followed by Cyclization |

| Benzothiazoles | o-Aminothiophenols | Nucleophilic Addition followed by Cyclization |

| Quinazoline-2-thiones | Anthranilic acids | Nucleophilic Addition followed by Cyclization |

Role in Multi-Component Reactions (MCRs) for Diverse Compound Library Generation

Multi-component reactions (MCRs) are powerful tools in modern drug discovery and combinatorial chemistry, allowing for the rapid synthesis of large and diverse libraries of compounds from simple starting materials in a single step. nih.govmdpi.combeilstein-journals.org Isothiocyanates, including this compound, are valuable components in several MCRs due to the electrophilicity of the isothiocyanate carbon.

A prominent example of an MCR involving isothiocyanates is the Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction. nih.govmdpi.com While the classical Ugi reaction involves an isocyanide, an amine, a carbonyl compound, and a carboxylic acid, variations of this reaction can incorporate isothiocyanates. For instance, a reaction between an amine, a carbonyl compound, an isocyanide, and an isothiocyanate can lead to the formation of complex thiourea-containing peptidomimetics.

The ability to vary the different components in these reactions allows for the generation of large and structurally diverse compound libraries. The use of this compound in such MCRs would introduce the 2,6-dimethoxyphenyl moiety into the final products, which can be beneficial for modulating the pharmacological properties of the synthesized compounds. This approach is highly efficient for the discovery of new bioactive molecules. nih.govrug.nl

The following table illustrates a hypothetical MCR for generating a diverse compound library using this compound.

| Reaction Name | Component 1 | Component 2 | Component 3 | Product Scaffold |

| Ugi-type MCR | This compound | Various Amines | Various Aldehydes/Ketones | Complex Thiourea Derivatives |

| Passerini-type MCR | This compound | Various Carboxylic Acids | Various Isocyanides | α-Acyloxy Thioamides |

Isothiocyanates as Chemical Probes for Investigating Biological Processes (In Vitro)

The high reactivity of the isothiocyanate group towards nucleophilic residues in biomolecules, such as the amine groups in lysine (B10760008) residues and the thiol groups in cysteine residues of proteins, makes isothiocyanates valuable as chemical probes for in vitro biological studies. nih.govrsc.org this compound can be employed to label proteins and other biomolecules, enabling the investigation of their structure, function, and localization within a cellular context.

When conjugated to a fluorescent dye, this compound can act as a fluorescent label. bas.bgresearchgate.net The isothiocyanate group provides a covalent attachment point to the target biomolecule, while the fluorophore allows for its detection and visualization using fluorescence microscopy or spectroscopy. This approach is widely used in techniques such as immunofluorescence, flow cytometry, and fluorescence resonance energy transfer (FRET) to study protein-protein interactions and cellular dynamics.

Furthermore, the 2,6-dimethoxyphenyl moiety can influence the binding affinity and selectivity of the probe for its target. The biological activity of compounds derived from isothiocyanates is an active area of research, with studies exploring their potential as enzyme inhibitors and anticancer agents. nih.govnih.gov

This table summarizes the potential applications of this compound as a chemical probe.

| Application | Target Biomolecule | Principle of Detection |

| Protein Labeling | Proteins (Lysine, Cysteine residues) | Fluorescence, Mass Spectrometry |

| Enzyme Inhibition Assays | Enzymes with active site nucleophiles | Measurement of enzyme activity |

| Cellular Imaging | Specific cellular components | Fluorescence Microscopy |

Synthetic Utility in Polymer Chemistry

The reactivity of the isothiocyanate group also extends to polymer chemistry, where this compound can be utilized in several ways to create novel polymeric materials with tailored properties.

One application is in the synthesis of polythioureas. Polythioureas are a class of polymers that can exhibit interesting properties, such as metal-ion binding capabilities and unique optical and thermal characteristics. The reaction of a di-isothiocyanate with a diamine is a common method for synthesizing polythioureas. While this compound is a mono-isothiocyanate, it can be used to end-cap polymer chains or to create graft copolymers.

Another significant application is in the surface modification of polymers. semanticscholar.orgresearchgate.net The isothiocyanate group can be used to covalently attach the 2,6-dimethoxyphenyl moiety to the surface of a polymer that has been functionalized with amine or hydroxyl groups. This surface modification can alter the polymer's properties, such as its hydrophobicity, biocompatibility, and adhesion characteristics. This technique is valuable in the development of biomaterials and coatings. researchgate.netpolyacs.orgdntb.gov.ua

The table below outlines the potential roles of this compound in polymer chemistry.

| Application | Polymer Type | Resulting Property |

| Polymer End-capping | Various polymers with nucleophilic end-groups | Modified end-group functionality |

| Graft Copolymerization | Polymers with reactive side chains | Introduction of 2,6-dimethoxyphenyl side groups |

| Surface Modification | Polymers with surface amine or hydroxyl groups | Altered surface energy, biocompatibility |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Isothiocyanato-1,3-dimethoxybenzene, and what reagents/conditions are critical for optimizing yield?

- Methodology : The compound can be synthesized via functionalization of 1,3-dimethoxybenzene derivatives. A common approach involves introducing the isothiocyanate group (-NCS) through thiophosgene or ammonium thiocyanate under controlled acidic conditions. For example, iodination of 2,6-dimethoxybenzoic acid using iodobenzene diacetate (PhI(OAc)₂) in DMSO at 353 K for 24 hours (analogous to methods for 2-Iodo-1,3-dimethoxybenzene) can precede thiocyanate substitution .

- Critical Factors :

-

Temperature control (e.g., 353 K for iodination).

-

Solvent choice (polar aprotic solvents like DMSO enhance reactivity).

-

Purification via silica gel chromatography to isolate high-purity crystals .

Reagent Role Conditions Reference PhI(OAc)₂ Iodination agent DMSO, 353 K, 24 hours NH₄SCN/Thiophosgene Isothiocyanate introduction Acidic aqueous phase

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

- Structural Confirmation : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SCXRD of 2-Iodo-1,3-dimethoxybenzene revealed a monoclinic crystal system with C–H···π interactions (bond length: 3.824 Å) and an I–C bond length of 2.090 Å .

- Spectroscopy :

- NMR : H and C NMR to confirm methoxy and isothiocyanate groups.

- IR : Strong absorption at ~2050–2150 cm⁻¹ for the -NCS group .

Q. What safety protocols are essential when handling this compound?

- Critical Measures :

- Use closed systems/local exhaust ventilation to avoid inhalation .

- Wear nitrile gloves, safety goggles, and lab coats due to potential skin/eye irritation .

- Store in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How do steric and electronic effects of methoxy substituents influence the reactivity of this compound in nucleophilic addition reactions?

- Mechanistic Insight : The electron-donating methoxy groups at the 1,3-positions activate the benzene ring toward electrophilic substitution but create steric hindrance. This dual effect impacts regioselectivity in reactions with amines or thiols. Computational studies (e.g., DFT) can model charge distribution and predict reactive sites .

Q. What contradictions exist in reported crystallographic data for aryl isothiocyanates, and how can they be resolved experimentally?

- Data Conflicts : Discrepancies in bond angles (e.g., C–N–C–S torsion angles) may arise from varying intermolecular interactions (e.g., C–H···π vs. halogen bonding).

- Resolution :

- Perform SCXRD at multiple temperatures (e.g., 100 K vs. 296 K) to assess thermal motion effects .

- Compare with Cambridge Structural Database (CSD) entries to identify outliers .

Q. How can this compound be applied in medicinal chemistry, particularly in targeted covalent inhibitor design?

- Therapeutic Relevance : The -NCS group can covalently bind cysteine residues in enzymes (e.g., kinases). For example, derivatives of aryl isothiocyanates have shown activity in inhibiting SARS-CoV-2 proteases in vitro .

- Design Strategy :

- Optimize substituent positions to balance reactivity (e.g., methoxy groups for solubility) and target selectivity.

- Validate inhibition via kinetic assays (e.g., IC₅₀ determination) .

Data Contradiction Analysis

- Example : Conflicting reports on the stability of -NCS groups under basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.